3-dichlorophosphoryloxy-1,1,2,2-tetrafluoropropane
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Overview
Description
3-dichlorophosphoryloxy-1,1,2,2-tetrafluoropropane is a chemical compound with the molecular formula C3H2Cl2F4O2P
Preparation Methods
The synthesis of 3-dichlorophosphoryloxy-1,1,2,2-tetrafluoropropane involves several steps. One common method includes the reaction of 1,1,2,2-tetrafluoropropane with phosphoryl chloride (POCl3) in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3-dichlorophosphoryloxy-1,1,2,2-tetrafluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-dichlorophosphoryloxy-1,1,2,2-tetrafluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism by which 3-dichlorophosphoryloxy-1,1,2,2-tetrafluoropropane exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context .
Comparison with Similar Compounds
3-dichlorophosphoryloxy-1,1,2,2-tetrafluoropropane can be compared with similar compounds such as:
1,1-Dichloro-2,2,3,3-tetrafluoropropane: This compound has similar structural features but differs in its reactivity and applications.
2,3-dichloro-1,1,1,3-tetrafluoropropane: Another related compound with distinct chemical properties and uses.
1,2,2,3-tetrafluoropropane: This compound lacks the chlorine atoms and has different chemical behavior and applications.
Properties
IUPAC Name |
3-dichlorophosphoryloxy-1,1,2,2-tetrafluoropropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F4O2P/c4-12(5,10)11-1-3(8,9)2(6)7/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMWFQCOCMIKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OP(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F4O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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